![molecular formula C17H22ClN3O4S B1192600 CXCR2 antagonist 3e](/img/new.no-structure.jpg)
CXCR2 antagonist 3e
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXCR2 antagonist 3e is a novel potent CXCR2 antagonist.
科学研究应用
Triple-Negative Breast Cancer
Recent studies have demonstrated that CXCR2 antagonists can combat chemoresistance in triple-negative breast cancer (TNBC). For instance, the selective CXCR2 antagonist AZD5069 showed potential when combined with doxorubicin, a common chemotherapy drug. This combination reduced drug resistance by modulating TGF-β signaling pathways and enhancing the efficacy of immunotherapeutic agents like atezolizumab .
Key Findings:
- Mechanism: Inhibition of CXCR2 reduces TGF-β upregulation, which is associated with therapy resistance.
- Outcomes: Improved cytotoxicity against TNBC cells when combined with chemotherapy and immunotherapy.
Colorectal Cancer
Another significant application of CXCR2 antagonists is in colorectal cancer treatment. The antagonist SCH-527123 demonstrated antitumor activity by inhibiting cell proliferation and sensitizing cancer cells to oxaliplatin treatment. This effect was attributed to the blockade of CXCR2-mediated signaling pathways, leading to decreased tumor growth and increased apoptosis in preclinical models .
Key Findings:
- Mechanism: Suppression of the NF-κB/MAPK/AKT signaling pathway.
- Outcomes: Enhanced efficacy of chemotherapy through combination therapy.
Neuroprotective Effects
The neuroprotective properties of CXCR2 antagonists have also been explored, particularly in the context of traumatic brain injury (TBI). The antagonist SB332235 has shown significant promise in reducing inflammation and improving neurological outcomes post-TBI. It acts by inhibiting the NLRP3 inflammasome pathway, which is activated during brain injury .
Key Findings:
- Mechanism: Suppression of pro-inflammatory cytokines and microglial activity.
- Outcomes: Improved motor function and cognitive performance in animal models following TBI.
Inflammatory Conditions
CXCR2 antagonists are being investigated for their potential to treat various inflammatory disorders. For example, RIST4721 has been shown to inhibit neutrophil chemotaxis effectively, suggesting its utility in managing conditions characterized by excessive neutrophil activity, such as psoriasis and acute respiratory distress syndrome .
Key Findings:
- Mechanism: Inhibition of neutrophil migration without affecting phagocytic activity.
- Outcomes: Potential therapeutic benefits for inflammatory diseases associated with high IL-8 expression.
Comparative Data Table
Application Area | Antagonist Used | Mechanism of Action | Key Outcomes |
---|---|---|---|
Triple-Negative Breast Cancer | AZD5069 | Modulates TGF-β signaling | Reduced chemoresistance; enhanced cytotoxicity |
Colorectal Cancer | SCH-527123 | Blocks NF-κB/MAPK/AKT pathways | Decreased tumor growth; increased apoptosis |
Traumatic Brain Injury | SB332235 | Suppresses NLRP3 inflammasome | Improved motor/cognitive function |
Inflammatory Disorders | RIST4721 | Inhibits neutrophil chemotaxis | Potential treatment for IL-8 related conditions |
属性
分子式 |
C17H22ClN3O4S |
---|---|
分子量 |
399.89 |
IUPAC 名称 |
6-(tert-Butyl)-2-((4-chloro-2-hydroxy-3-(isopropylsulfonyl)phenyl)amino)pyrimidin-4(1H)-one |
InChI |
InChI=1S/C17H22ClN3O4S/c1-9(2)26(24,25)15-10(18)6-7-11(14(15)23)19-16-20-12(17(3,4)5)8-13(22)21-16/h6-9,23H,1-5H3,(H2,19,20,21,22) |
InChI 键 |
RWAZVTQXGWHWFP-UHFFFAOYSA-N |
SMILES |
O=C1N=C(NC2=CC=C(Cl)C(S(=O)(C(C)C)=O)=C2O)NC(C(C)(C)C)=C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CXCR2 antagonist 3e |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。